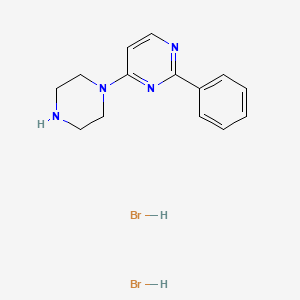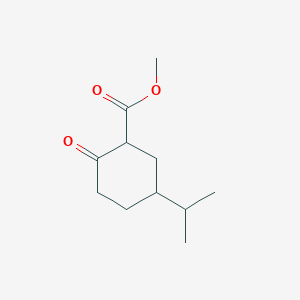![molecular formula C19H24BrNO3 B2975870 Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate CAS No. 352225-77-5](/img/structure/B2975870.png)
Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate” is a chemical compound . It contains bromo, carboxyl, and an amide group . The compound has a molecular formula of C19H24BrNO3 and a molecular weight of 394.30276 .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexenyl ring, a phenyl ring, and a butanoate group . The cyclohexenyl ring contains a bromo group and a dimethyl group . The phenyl ring is connected to the butanoate group through an amino group .Chemical Reactions Analysis
The compound could potentially undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of complex cyclohexenyl derivatives often involves ring-closing metathesis and radical cyclization, providing a pathway to bicyclic compounds, which are crucial in medicinal chemistry and material science (Clive & Cheng, 2001).
- Photoheterolysis in polar media leads to the generation of aminophenyl cations, demonstrating the importance of photochemical reactions in synthesizing key intermediates for further chemical transformations (Guizzardi et al., 2001).
- Studies on carboxybetaine-containing cyclocopolymers highlight the significance of pH- and salt-responsive materials in biotechnological applications, showcasing the adaptability of these materials in different environmental conditions (Thomas et al., 2003).
Reaction Mechanisms and Novel Pathways
- The exploration of acetylenic compounds and their reactions with cyclohexanone and cyclopentanone offers insights into the mechanisms of SNi' type rearrangement, providing a foundation for the synthesis of novel organic compounds (Terada & Kishida, 1970).
- Intramolecular cyclization of epoxy alcohols leading to oxetane formation elucidates a method for generating cyclic structures, crucial for developing pharmaceuticals and agrochemicals (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Applications in Material Science and Pharmacology
- The fabrication of 4-phenyl-2-butanone, a precursor for anti-inflammatory and analgesic medications, underscores the role of synthetic organic chemistry in drug development (Zhang, 2005).
- Nematic phases in achiral unsymmetrical four-ring bent-core azo compounds with strongly polar end substituents demonstrate potential applications in liquid crystal displays and optoelectronic devices, reflecting the intersection of organic synthesis and advanced material technologies (Debnath et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
For instance, the nitrogen atom in the compound can act as a nucleophile, competing with oxygen in reactions . This leads to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving the formation of oximes and hydrazones .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes, including the formation of new compounds through reactions with other molecules .
Propriétés
IUPAC Name |
methyl 4-[4-[(2-bromo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-19(2)11-15(18(20)16(22)12-19)21-14-9-7-13(8-10-14)5-4-6-17(23)24-3/h7-10,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZADRFVAJNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)CCCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)



![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)